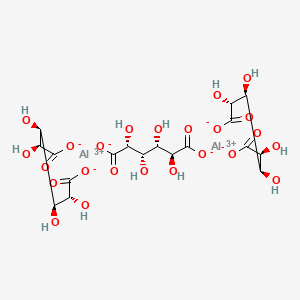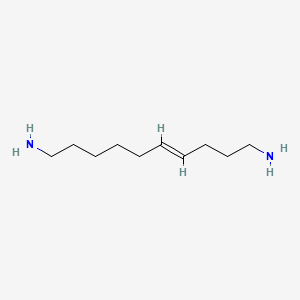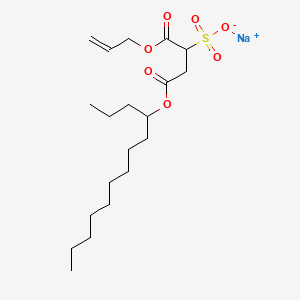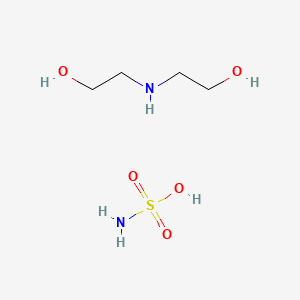
Bis(2-hydroxyethyl)ammonium sulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)ammonium sulphamate is a chemical compound with the molecular formula C4H14N2O5S and a molecular weight of 202.2294 . It is also known as sulfamic acid - 2,2’-iminodiethanol (1:1). This compound is characterized by its ability to form ionic liquids and is used in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of bis(2-hydroxyethyl)ammonium sulphamate typically involves the reaction of bis(2-hydroxyethyl)amine with sulphamic acid. The reaction is carried out in a thermostated three-necked flask connected to a reflux condenser, under controlled temperature conditions . The process involves an acid-base neutralization reaction, forming a protolytic ionic liquid.
Analyse Des Réactions Chimiques
Bis(2-hydroxyethyl)ammonium sulphamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)ammonium sulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: In biological research, it is used for its properties as an ionic liquid, which can help in the stabilization of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of bis(2-hydroxyethyl)ammonium sulphamate involves its ability to form ionic liquids, which can interact with various molecular targets. The polar groups in the compound can form dense chemical or physical adsorption films on metal surfaces, reducing friction and improving anti-wear properties . This makes it an effective additive in lubricants.
Comparaison Avec Des Composés Similaires
Bis(2-hydroxyethyl)ammonium sulphamate can be compared with other similar compounds such as:
Bis(2-hydroxyethyl)ammonium erucate: This compound is also used as an environmentally friendly lubricant and has similar properties in terms of forming ionic liquids.
Bis(2-hydroxyethyl)ammonium lauric: Another similar compound used in lubricants, known for its excellent extreme pressure performance.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct properties in terms of solubility, stability, and reactivity.
Propriétés
Numéro CAS |
43052-68-2 |
|---|---|
Formule moléculaire |
C4H14N2O5S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;sulfamic acid |
InChI |
InChI=1S/C4H11NO2.H3NO3S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H3,1,2,3,4) |
Clé InChI |
CGVQSPFFDKZASE-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NCCO.NS(=O)(=O)O |
Numéros CAS associés |
43052-68-2 90552-72-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



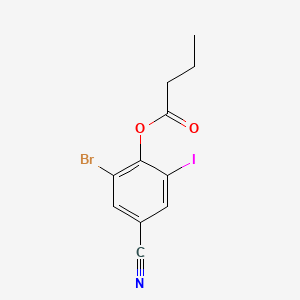
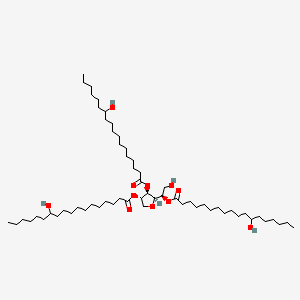


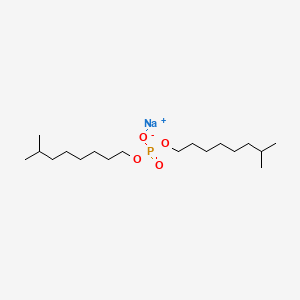
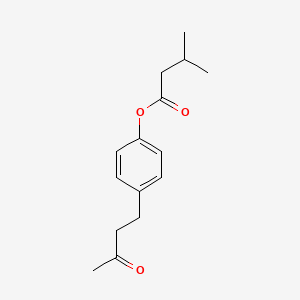
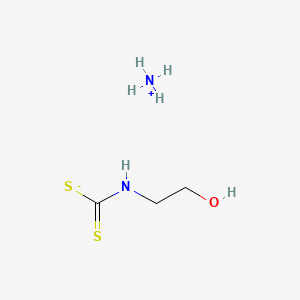
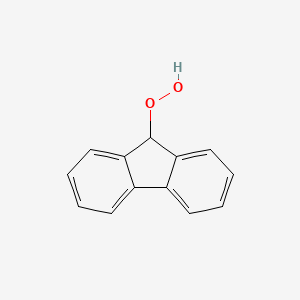
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)

